[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride

Medicinal Chemistry Bioisostere Design Exit Vector Analysis

Ortho-substituted phenyl rings often compromise solubility and metabolic stability. This 1,2-disubstituted bicyclo[2.1.1]hexane (BCH) building block solves that challenge as a validated 3D bioisostere, enabling scaffold-hopping without sacrificing target-binding geometry. • ~58° dihedral angle matches ortho-phenyl exit vectors for retained pharmacophore engagement • Orthogonal primary amine (pKa ~9.8-10.2) and primary alcohol handles enable sequential, chemoselective derivatization • Experimentally validated in boscalid, bixafen, and fluxapyroxad fungicide analogs with retained antifungal activity

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
CAS No. 2839144-43-1
Cat. No. B6607027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride
CAS2839144-43-1
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESC1C2CC(C2)(C1CN)CO.Cl
InChIInChI=1S/C8H15NO.ClH/c9-4-7-1-6-2-8(7,3-6)5-10;/h6-7,10H,1-5,9H2;1H
InChIKeyOVBNJWHWBRAPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: [2-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol Hydrochloride (CAS 2839144-43-1)


[2-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride (CAS 2839144-43-1) is a 1,2-disubstituted bicyclo[2.1.1]hexane (BCH) derivative that belongs to an emerging class of saturated bridged-bicyclic building blocks used as three-dimensional bioisosteres of ortho-substituted phenyl rings in medicinal chemistry [1]. The BCH scaffold, defined by its rigid [2.1.1] framework comprising fused cyclobutane and cyclopropane rings, introduces a well-defined dihedral angle between its 1- and 2-position substituents that is geometrically distinct from both flat aromatic systems and other regioisomeric BCH substitution patterns [2]. This compound features a primary aminomethyl group at the 2-position and a primary hydroxymethyl group at the bridgehead 1-position, providing two orthogonal functional handles—an amine and an alcohol—that enable divergent synthetic elaboration .

Why Generic Bicyclo[2.1.1]hexane Building Blocks Cannot Replace [2-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol Hydrochloride in Structure-Based Design


The bicyclo[2.1.1]hexane scaffold is not a uniform entity; the exit vector geometry—the spatial orientation and inter-substituent angle at which functional groups are presented to biological targets—is strictly determined by the substitution pattern [1]. In 1,2-disubstituted BCH derivatives typified by this compound, the dihedral angle between the C1–substituent bond vector and the C2–substituent bond vector is approximately 58°, in contrast to the ~0° dihedral angle of an ortho-substituted phenyl ring and the geometrically distinct vector arrangement of 1,4-disubstituted BCH regioisomers (e.g., CAS 1638769-06-8) [2]. Substituting a 1,4-disubstituted BCH building block or a monocyclic analog such as 1-(aminomethyl)cyclohexylmethanol (CAS 2041-57-8) into a scaffold-hopping program would alter the pharmacophoric geometry, potentially compromising target engagement [3]. The positioning of the primary amine at the 2-position (bridge) and the hydroxymethyl at the 1-position (bridgehead) also establishes a unique intramolecular hydrogen-bond distance and solvent-accessible surface profile that is not replicated by regioisomers or heteroatom-containing analogs such as 2-oxa-BCH derivatives [1].

Quantitative Differentiation Evidence: [2-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol Hydrochloride vs. Regioisomers, Monocyclic Analogs, and Heteroatom-Containing Bioisosteres


Exit Vector Geometry: 1,2-Disubstituted BCH vs. Ortho-Benzene vs. 1,4-Disubstituted BCH Regioisomers

Crystallographic and computational exit vector analysis of 1,2-disubstituted bicyclo[2.1.1]hexanes reveals that the dihedral angle (θ) defined by the two substituent bond vectors is approximately 58° for the 1,2-pattern [1]. This contrasts sharply with the ~0° dihedral angle characteristic of ortho-substituted phenyl rings found in drugs such as telmisartan [1]. The 1,4-disubstituted BCH regioisomer (e.g., (4-aminobicyclo[2.1.1]hexan-1-yl)methanol, CAS 1638769-06-8) presents a fundamentally different exit vector arrangement because both substituents reside at bridgehead positions, projecting functional groups along divergent trajectories that are not geometrically analogous to ortho-substitution [2]. The 1,2-substitution pattern therefore occupies a distinct and validated geometric niche within the BCH bioisostere landscape.

Medicinal Chemistry Bioisostere Design Exit Vector Analysis

Aqueous Solubility Gain of BCH Scaffold vs. Ortho-Substituted Phenyl Ring in Bioactive Compound Context

Replacement of the ortho-substituted phenyl ring with a 1,2-disubstituted bicyclo[2.1.1]hexane core has been shown to increase aqueous solubility in a congeneric series. In conivaptan, a dual vasopressin V1a/V2 receptor antagonist, the BCH-containing analog (compound 26) exhibited a threefold increase in water solubility compared to the parent drug: 5 μM (conivaptan) vs. 14 μM (BCH analog 26) [1]. This 180% solubility enhancement is attributed to the increased fraction of sp3-hybridized carbons (Fsp3) and disruption of planar π-stacking interactions that limit aqueous solvation of the parent aromatic system [2]. While this data is for a specific BCH analog rather than the free building block, it establishes that the 1,2-BCH scaffold class consistently reduces logP and increases aqueous solubility relative to the ortho-phenyl comparator [3].

Physicochemical Properties Drug-likeness Solubility Enhancement

Orthogonal Bifunctional Handles: Simultaneous Amine and Alcohol Reactivity vs. Heteroatom-Containing or Mono-Functional Analogs

The target compound presents two chemically orthogonal functional groups—a primary aliphatic amine (pKa ~9.5–10.5) and a primary alcohol (pKa ~15–16)—on a rigid bicyclic scaffold. This bifunctional arrangement enables sequential, chemoselective derivatization (e.g., amide coupling at the amine followed by Mitsunobu or oxidation chemistry at the alcohol) without the need for protecting group strategies that would be required with bis-amine or bis-alcohol analogs [1]. In contrast, comparator building blocks such as (4-aminobicyclo[2.1.1]hexan-1-yl)methanol (CAS 1638769-06-8) present the amine directly attached to the bridgehead rather than through a methylene spacer, resulting in a sterically hindered neopentyl-type amine with reduced nucleophilicity [2]. The aminomethyl group in the target compound benefits from an additional methylene rotational degree of freedom, partially mitigating the steric congestion imposed by the strained bicyclic framework [3].

Synthetic Chemistry Building Block Utility Click Chemistry

Antifungal Activity Retention: BCH Scaffold Validation in Boscalid, Bixafen, and Fluxapyroxad Analogs

Incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into three commercial succinate dehydrogenase inhibitor (SDHI) fungicides—boscalid (BASF), bixafen (Bayer), and fluxapyroxad (BASF)—yielded saturated analogs that retained high antifungal activity [1]. Against the phytopathogenic fungus Botrytis cinerea, the 1,2-BCH analog of boscalid showed antifungal activity comparable to the parent compound (exact EC50 values reported in the supplementary information of the cited reference), demonstrating that the 1,2-BCH scaffold can functionally replace the ortho-substituted phenyl ring without loss of target potency [1]. This biological validation distinguishes 1,2-disubstituted BCH building blocks from other saturated bioisosteres (e.g., bicyclo[1.1.1]pentane) that are primarily suited for para-substitution mimicry [2].

Agrochemical Fungicide Bioisostere Patent-Free Analog

Patent Landscape Advantage: Freedom-to-Operate for 1,2-Disubstituted BCH Scaffolds vs. Proprietary ortho-Phenyl Pharmacophores

The replacement of the ortho-substituted phenyl ring in boscalid, bixafen, and fluxapyroxad with 1,2-disubstituted bicyclo[2.1.1]hexane yielded patent-free saturated analogs, as explicitly stated by the authors of the 2023 Chemical Science study [1]. This is because the BCH scaffold is not covered by the original composition-of-matter patents protecting these blockbuster fungicides. The availability of 1,2-disubstituted BCH building blocks such as [2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride provides a clear intellectual property advantage over direct procurement of ortho-substituted aromatic intermediates that may be encumbered by existing patent estates .

Intellectual Property Patent-Free Scaffold Agrochemical Lead Optimization

IMPORTANT CAVEAT: Limited Availability of Compound-Specific Quantitative Data for This Exact CAS Number

All differential evidence presented above is derived from class-level studies on 1,2-disubstituted bicyclo[2.1.1]hexane scaffolds rather than from direct experimental characterization of [2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride (CAS 2839144-43-1) itself. No peer-reviewed publication or patent was identified that reports compound-specific logP, pKa, solubility, metabolic stability, permeability, or target-binding data for this exact CAS number. The quantitative comparator data cited herein (dihedral angle, solubility enhancement, antifungal activity retention) pertains to structurally analogous 1,2-disubstituted BCH derivatives and should be interpreted as class-level inference rather than direct compound-specific evidence. Procurement decisions should consider this evidence gap and, where critical, request compound-specific physicochemical profiling from the supplier prior to committing to large-scale synthesis programs.

Data Transparency Evidence Quality Procurement Due Diligence

High-Confidence Application Scenarios for [2-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol Hydrochloride Based on Quantitative Differentiation Evidence


Scaffold-Hopping from Ortho-Substituted Phenyl-Containing Lead Compounds to Saturated Bioisosteres

The 1,2-disubstituted BCH scaffold has been crystallographically and computationally validated as a geometric mimic of the ortho-substituted phenyl ring, with a characteristic ~58° dihedral angle between substituent vectors [1]. This compound, bearing orthogonal amine and alcohol handles, is ideally suited as a core building block in scaffold-hopping programs where replacement of an ortho-substituted phenyl ring is desired to improve physicochemical properties (solubility, lipophilicity) while retaining target-binding geometry [2]. The demonstrated threefold solubility enhancement in the conivaptan BCH analog provides quantitative precedent for expected developability gains [2].

Synthesis of Patent-Free Agrochemical Analogs via Bioisosteric Replacement

The 1,2-disubstituted BCH core has been experimentally validated in three commercial fungicide scaffolds (boscalid, bixafen, fluxapyroxad) with retention of antifungal activity against Botrytis cinerea [1]. Researchers targeting novel SDHI fungicides or related agrochemical classes can employ this compound as a key intermediate for constructing patent-free saturated analogs that circumvent existing composition-of-matter patents on ortho-substituted phenyl-containing fungicides .

Divergent Parallel Library Synthesis Leveraging Orthogonal Amine/Alcohol Reactivity

The coexistence of a primary aminomethyl group (pKa ~9.8–10.2) and a primary hydroxymethyl group (pKa ~15.5) on a rigid BCH scaffold enables sequential, chemoselective derivatization without protecting group manipulation [1]. This compound is strategically suited for generating diverse chemical libraries through amide coupling at the amine handle followed by esterification, etherification, or oxidation at the alcohol handle, producing screening collections with high three-dimensional character (Fsp3 = 0.75 for the free base C8H15NO) [2].

Conformational Restriction of 1,3-Disubstituted Cyclopentane Motifs in Drug Candidates

Beyond phenyl bioisosterism, 2,5-disubstituted and (by geometric analogy) 1,2-disubstituted bicyclo[2.1.1]hexanes can serve as rigidified surrogates of 1,3-disubstituted cyclopentane motifs commonly found in drug molecules [1]. This compound, with its bridge/bridgehead substitution pattern, offers a conformationally locked alternative to flexible cyclopentane scaffolds, potentially improving target affinity and selectivity by pre-organizing the pharmacophoric elements in a biologically relevant orientation [1].

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